(R)-1,2-Pentanediol

Descripción general

Descripción

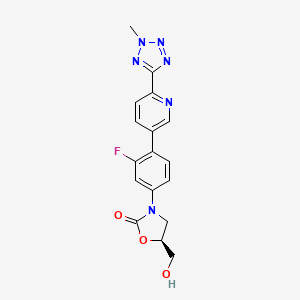

(R)-1,2-Pentanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a chiral molecule, which means that it exists in two mirror-image forms, (R) and (S). In

Aplicaciones Científicas De Investigación

Catalytic Production from Furfuryl Alcohol : The synthesis of 1,2-pentanediol (1,2-PeD) can be achieved through the hydrogenolysis of furfural or furfuryl alcohol. A study reported the production of 1,2-PeD over various Pt/CeO2 catalysts, highlighting the critical role of the ceria terminal facets in tuning Pt surface states for selective production of 1,2-PeD (Tao Tong et al., 2018).

One-Pot Conversion from Xylose : A process involving a dual catalyst system, composed of Ru/C and niobium phosphate, was used for converting xylose to 1,2-pentanediol. The study emphasized the influence of acid properties on product selectivity (Nailiang Wang et al., 2018).

Microbial Stereoinversion for Optically Active Diols : An innovative method for producing optically active 1,2-diols, including (R)-1,2-pentanediol, was developed using microbial stereoinversion. This process involved specific microorganisms like Candida parapsilosis (J. Hasegawa et al., 1990).

Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol : The conversion of tetrahydrofurfuryl alcohol to 1,5-pentanediol was achieved through chemoselective hydrogenolysis, catalyzed by Rh/SiO2 modified with ReOx species. This method offered a higher yield compared to conventional multi-step methods (Shuichi Koso et al., 2009).

Production from Biomass-Derived Chemicals : Studies on the production of 1,5-pentanediol from biomass, specifically from furfural and tetrahydrofurfuryl alcohol, have been reviewed. Catalysts like silica- or carbon-supported rhodium, modified with additional elements, showed high activity and selectivity in this process (Y. Nakagawa & K. Tomishige, 2012).

Surface Properties in Aqueous Solutions : The surface properties of diluted aqueous solutions of 1,2-pentanediol were studied, focusing on interactions at the molecular level, which is essential for understanding its behavior in various applications (J. Gliński et al., 1999).

Conversion of Furfural to 1,2-Pentanediol : A hydrotalcite-supported Pt nanoparticle catalyst was developed for the direct transformation of furfural to 1,2-pentanediol, showcasing a high yield under additive-free conditions. This catalyst was noted for its recoverability and reusability while maintaining high activity and selectivity (T. Mizugaki et al., 2014).

Propiedades

IUPAC Name |

(2R)-pentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315395 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2-Pentanediol | |

CAS RN |

108340-61-0 | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108340-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can microorganisms be used to obtain enantiomerically pure (S)-1,2-pentanediol from a racemic mixture?

A1: Yes, the research by Matsuyama et al. [] demonstrates the possibility of using microbial stereoinversion to obtain enantiomerically pure (S)-1,2-pentanediol. They found that Candida parapsilosis selectively converts the (R)-enantiomer of 1,2-pentanediol to the (S)-enantiomer, leaving the (S)-1,2-pentanediol untouched. This process occurs through a two-step oxidation-reduction mechanism involving an (R)-specific alcohol dehydrogenase and an (S)-specific 2-keto-1-alcohol reductase. [] This approach offers a promising biocatalytic route for producing optically active 1,2-diols.

Q2: Are there any known microbial enzymes capable of enantioselectively hydrolyzing racemic epoxides to produce specific enantiomers of 1,2-diols?

A2: Yes, research by Li et al. [] identified a novel epoxide hydrolase (EH) from Streptomyces fradiae, named SfEH1. When expressed in Escherichia coli, this enzyme exhibited enantioconvergent hydrolysis activity towards racemic 1,2-epoxypentane. This means it preferentially hydrolyzes the (S)-enantiomer of the epoxide while simultaneously converting the (R)-enantiomer to the (S)-enantiomer, ultimately leading to a high yield of (R)-1,2-pentanediol with excellent enantiomeric excess (eep). [] This discovery highlights the potential of exploring microbial diversity for discovering novel biocatalysts with valuable applications in chiral synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.